Fmoc-L-phenylalanyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449033 | |
| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-57-9 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies Utilizing Fmoc L Phenylalanyl Chloride
Synthesis of Nα-Fmoc-Protected Amino Acids via Fmoc-Cl
The introduction of the Fmoc group to an amino acid, such as phenylalanine, is typically achieved through the reaction of the amino acid with a reactive Fmoc derivative. Among the available reagents, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive and commonly used option. total-synthesis.com The fundamental mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage and the liberation of hydrochloric acid. total-synthesis.com
This reaction is often performed under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous basic solution. total-synthesis.com Anhydrous conditions, typically employing an organic solvent and an organic base, are also utilized. total-synthesis.com While effective, the use of Fmoc-Cl can sometimes lead to the formation of undesired dipeptide impurities due to the activation of the carboxyl group of the newly formed Fmoc-amino acid. nih.gov To circumvent this, other reagents like Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) are often preferred for their increased stability and reduced side reactions. total-synthesis.comnih.gov
Optimization of Reaction Conditions for Fmoc Introduction
The successful synthesis of Fmoc-L-phenylalanyl chloride and other Fmoc-protected amino acids hinges on the careful optimization of several reaction parameters. These include the choice of solvent, the nature and amount of the base, the reaction temperature, and the duration of the reaction.
The solvent system plays a crucial role in the efficiency of the Fmoc protection reaction, influencing the solubility of reagents and the reaction rate. creative-peptides.com Polar aprotic solvents are widely used in Fmoc chemistry. tandfonline.com
Commonly employed solvent systems include:
Dioxane/Water: A biphasic system often used in Schotten-Baumann conditions, where the amino acid is dissolved in the aqueous phase with a base, and Fmoc-Cl is in the organic phase. total-synthesis.com
Dimethylformamide (DMF): A polar aprotic solvent that is a workhorse in peptide synthesis, capable of dissolving both the amino acid and the Fmoc-Cl. total-synthesis.comtandfonline.com However, DMF can contain amine impurities that may lead to side reactions. researchgate.net
Dichloromethane (B109758) (DCM): A less polar solvent often used in anhydrous conditions with an organic base like pyridine. total-synthesis.com DCM is a good solvent for Fmoc-Cl but may have limited solubility for some free amino acids. chempep.com
Acetone/Water: This mixture has been optimized for the protection of triazole-containing amino acids, demonstrating the need for solvent system tailoring based on the specific amino acid substrate. mdpi.com
Green Solvents: In an effort to move towards more environmentally friendly processes, alternative solvents are being explored. However, studies have shown that greener solvents like 2-MeTHF and NBP can lead to lower yields and purity compared to DMF in solid-phase peptide synthesis (SPPS). tandfonline.comtandfonline.com
The choice of solvent can also impact the rate of side reactions. For instance, the rate of Fmoc deprotection is reduced when switching from DMF to DCM. total-synthesis.com
Table 1: Comparison of Solvent Systems in Fmoc Protection
| Solvent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dioxane/Water | Schotten-Baumann (biphasic) | Good for water-soluble amino acids. | Can be slow due to phase transfer limitations. |
| DMF | Anhydrous or aqueous with base | High solubility for many reagents. tandfonline.com | Can contain amine impurities; classified as a substance of very high concern. tandfonline.comresearchgate.net |
| DCM | Anhydrous with organic base | Good for anhydrous reactions; easy to remove. total-synthesis.comchempep.com | Limited solubility for some amino acids. |
| Acetone/Dioxane/Water | Optimized for specific amino acids | Can improve yield and purity for challenging substrates. mdpi.com | Less universally applicable. |
| 2-MeTHF/NBP | "Green" alternatives | Reduced environmental impact. | Often result in lower yields and purity compared to traditional solvents. tandfonline.comtandfonline.com |
The base is a critical component in Fmoc protection reactions, serving to neutralize the HCl byproduct and, in some cases, to deprotonate the amino acid's amino group, increasing its nucleophilicity. total-synthesis.com The choice of base can significantly affect the reaction's outcome.
Key basic reagents include:
Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃): These inorganic bases are commonly used in aqueous or biphasic systems. total-synthesis.com They are mild and effective at neutralizing the generated HCl.
Pyridine: A weak organic base often used in anhydrous conditions with solvents like DCM. total-synthesis.com Its basicity is sufficient to scavenge HCl without promoting significant side reactions.
Borate Buffer: This buffer system is effective in maintaining a stable pH, which is crucial for optimizing the derivatization reaction and minimizing the hydrolysis of Fmoc-Cl. conicet.gov.ar A pH of 9.2 has been found to be optimal in some studies. conicet.gov.ar
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are stronger organic bases. While effective, their use can sometimes lead to an increased rate of side reactions, including racemization, especially with sensitive amino acids. chempep.comorganic-chemistry.org
The concentration and type of base are critical. For example, in the deprotection of Fmoc groups, piperidine (B6355638) is highly effective due to its ability to trap the dibenzofulvene byproduct. wikipedia.orgmdpi.com While not directly used for the protection step with Fmoc-Cl, this illustrates the nuanced role of bases in Fmoc chemistry.
Table 2: Role of Different Basic Reagents in Fmoc Protection
| Basic Reagent | Typical Solvent System | Role | Key Considerations |
|---|---|---|---|
| Sodium Bicarbonate | Dioxane/Water, DMF | Neutralizes HCl byproduct. total-synthesis.com | Mild and commonly used in Schotten-Baumann conditions. |
| Pyridine | Dichloromethane (DCM) | Neutralizes HCl in anhydrous conditions. total-synthesis.com | Weaker base, suitable for controlling reactivity. |
| Borate Buffer | Water/Acetonitrile (B52724) | Maintains optimal pH for derivatization. conicet.gov.ar | pH control is crucial to prevent reagent hydrolysis. conicet.gov.ar |
| Triethylamine (TEA) | Dichloromethane (DCM) | Stronger base for HCl scavenging. organic-chemistry.org | Can increase the risk of side reactions. |
| Diisopropylethylamine (DIPEA) | DMF, DCM | Sterically hindered non-nucleophilic base. chempep.com | Often used to minimize side reactions associated with nucleophilic bases. |
Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize yield and minimize side reactions. numberanalytics.com Generally, Fmoc protection reactions are initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
Studies have shown that:
Elevated temperatures can accelerate the degradation of both the Fmoc-Cl reagent and the protected product. scielo.brscielo.br For instance, in the derivatization of gabapentin (B195806) with Fmoc-Cl, temperatures above 45 °C led to increased degradation. scielo.br
The optimal reaction time is often a balance between achieving complete conversion and preventing product degradation. In one study, a reaction time of 15 minutes at room temperature was found to be optimal. scielo.br Prolonged reaction times can lead to a decrease in product formation and an increase in byproducts like FMOC-OH. scielo.br
For the synthesis of Fmoc α-amino acid chlorides, the use of ultrasonication has been shown to dramatically reduce reaction times from several hours at reflux to just 30 minutes. arkat-usa.org
Table 3: Impact of Temperature and Time on Fmoc Protection
| Temperature | Reaction Time | Observations | Reference |
|---|---|---|---|
| 0°C to Room Temp | 1 hour at 0°C, then overnight | Standard procedure for many Fmoc protections. | |
| 25°C | 15 minutes | Optimal for gabapentin derivatization, minimizing degradation. | scielo.brscielo.br |
| > 45°C | > 15 minutes | Increased degradation of Fmoc-Cl and the protected product. | scielo.brscielo.br |
| Room Temp vs. Reflux | 24+ hours vs. 4-5 hours | Standard conditions for acid chloride formation. | arkat-usa.org |
| Ultrasonication | 30 minutes | Significant acceleration of acid chloride formation. | arkat-usa.org |
The stoichiometry of the reactants, specifically the molar ratio of Fmoc-Cl to the amino acid, is a critical factor influencing the efficiency of the protection reaction. An excess of the acylating agent is often used to drive the reaction to completion.
A study on the derivatization of amino acids for HPLC analysis found that a constant molar ratio of Fmoc-Cl to total amino acids of 10:1 was optimal. conicet.gov.ar
For the derivatization of gabapentin, a 2:1 molar ratio of Fmoc-Cl to gabapentin was found to be efficient and produced cleaner reactions. scielo.brscielo.br
The use of a slight excess of the Fmoc reagent (e.g., 1.05 to 1.1 equivalents) is a common practice to ensure complete consumption of the starting amino acid.
Using a large excess of Fmoc-Cl should be avoided as it can lead to difficulties in purification and an increased potential for side reactions.
Table 4: Molar Ratio Effects in Fmoc Protection
| Fmoc-Cl : Amino Acid Ratio | Application | Outcome | Reference |
|---|---|---|---|
| 1.05 : 1 | General Synthesis | Sufficient to drive the reaction to completion. | |
| 2 : 1 | Gabapentin Derivatization | Cleaner and more efficient reaction. | scielo.brscielo.br |
| 10 : 1 | HPLC Derivatization | Optimal for quantitative analysis. | conicet.gov.ar |
Temperature Regulation and Reaction Time Optimization
Advanced Silylation-Assisted Fmoc Protection Protocols
A significant challenge in the Fmoc protection of amino acids is the presence of the carboxylic acid group, which can lead to the formation of di- and oligo-peptides as byproducts. nih.gov To circumvent this, advanced protocols involving the temporary protection of the carboxylic acid group through silylation have been developed. google.com
This strategy typically involves a two-step, one-pot procedure:
Silylation: The amino acid is first treated with a silylating agent to form a silylated intermediate. This protects the carboxylic acid group and can also increase the solubility of the amino acid in organic solvents. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) and N,O-bis(trimethylsilyl)acetamide (BSA). google.com
Fmocylation: The silylated intermediate is then reacted with an activated Fmoc-reagent, such as Fmoc-Cl or Fmoc-OSu, to yield the desired Nα-Fmoc-protected amino acid. google.com
This method offers several advantages:
It can be performed under anhydrous conditions.
It produces high yields of the Fmoc-protected amino acid with high chemical and optical purity.
It minimizes the formation of peptide impurities. nih.gov
For example, L-phenylalanine can be refluxed with N-methyl-N-(trimethylsilyl)trifluoroacetamide in methylene (B1212753) chloride to form the silylated intermediate, which is then cooled and reacted with Fmoc-OSu to give Fmoc-phenylalanine in high yield. google.com
Table 5: Silylating Agents for Fmoc Protection
| Silylating Agent | Abbreviation | Key Features |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MTSFA | Effective for producing clear solutions of silylated amino acids. google.com |
| N,O-bis(trimethylsilyl)acetamide | BSA | A powerful silylating agent. google.com |
| Trimethylsilyl chloride | TMS-Cl | Used in conjunction with a base like diisopropylethylamine. google.com |
Solution-Phase Incorporation of this compound into Peptidic Structures
The solution-phase synthesis of peptides using this compound offers a versatile approach, particularly for the creation of short peptide fragments or for instances where solid-phase synthesis is not ideal. The activated nature of the acid chloride allows for direct reaction with the amino group of another amino acid or peptide ester. researcher.lifearkat-usa.org
A common method for the preparation of Fmoc-amino acid chlorides, including this compound, involves the reaction of the corresponding Nα-Fmoc-amino acid with thionyl chloride (SOCl₂), often in an aprotic solvent like dichloromethane. arkat-usa.orgnih.gov This process converts the carboxylic acid into the highly reactive acyl chloride, which can then be used for coupling, sometimes immediately, to minimize degradation. arkat-usa.org The high degree of activation of these acid chlorides has made them attractive intermediates in peptide synthesis, allowing for rapid and efficient coupling reactions. arkat-usa.org
The synthesis of dipeptides is a fundamental step in building larger peptide chains, and this compound is an effective reagent for this purpose in solution-phase. The direct coupling of this compound with an amino acid ester is a primary methodology. researcher.life This reaction is typically carried out in an organic solvent. The amino component is usually an amino acid ester hydrochloride, which is neutralized in situ or prior to the addition of the acid chloride.
One established technique for this coupling is the Schotten-Baumann reaction condition, which traditionally involves an aqueous basic solution. However, modified, greener protocols have been developed. For instance, a biphasic system using an agro-waste derived solvent medium can be employed, where the neutralization of the amino acid ester salt and the subsequent coupling with the Fmoc-amino acid chloride occur directly, yielding the dipeptide ester in good to excellent yields without the need for an additional base. researcher.lifenih.gov This method has been shown to proceed with the complete stereochemical integrity of the substrates. nih.gov
The table below summarizes representative examples of dipeptide synthesis using Fmoc-amino acid chlorides, illustrating the general applicability of the methodology.
| Fmoc-Amino Acid Chloride | Coupling Partner | Reaction Conditions | Dipeptide Product | Yield | Reference |
| Fmoc-Phg-Cl | H-Phe-OMe | THF, rt, 45 min | Fmoc-Phg-Phe-OMe | 80% | |
| Fmoc-amino acid chloride | Amino acid ester salt | Biphasic system (Agro-waste derived solvent/water) | Dipeptide ester | Good to Excellent | researcher.lifenih.gov |
| Fmoc-L-Tyr(OtBu)-OH (as chloride) | Glycine (B1666218) methyl ester hydrochloride | Pyridine, TiCl₄, Microwave, 40 °C | N-Fmoc-L-Tyr(OtBu)-Gly-OMe | High | mdpi.com |
| Fmoc-L-Cys(Bzl)OH (as chloride) | L-alanine methyl ester hydrochloride | Pyridine, TiCl₄, Microwave, 40 °C | N-Fmoc-L-Cys(Bzl)-L-Ala-OMe | 70% | mdpi.com |
A significant advantage of using Fmoc-amino acid chlorides like this compound is that they are highly activated, often eliminating the need for traditional condensing agents such as carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU). arkat-usa.orguniurb.it The coupling reaction proceeds directly between the acid chloride and the amine.
However, the term "condensing agent" can be viewed more broadly to include any substance that facilitates the reaction. In this context, the choice of base and additives is crucial. The coupling reaction liberates hydrogen chloride (HCl), which must be neutralized to allow the reaction to proceed to completion and to prevent protonation of the reacting amine. arkat-usa.org
Bases as Promoters: Organic bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) are often used to neutralize the evolved HCl. arkat-usa.org The choice of base is critical, as stronger or more sterically hindered bases can influence the reaction rate and the potential for side reactions, including racemization. uniurb.it In some protocols, an inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system serves this purpose.
Additives to Suppress Racemization: While Fmoc-amino acid chlorides are generally associated with racemization-free coupling, the reaction conditions can influence the stereochemical purity of the resulting peptide. arkat-usa.org Additives can be used to minimize this risk. For example, t-butyldimethylsilyloxy benzotriazole (B28993) (TBDMS-OBt) has been used in conjunction with Fmoc-amino acid chlorides. This method allows the coupling to be carried out in an organic medium without the addition of a separate base, as the additive likely facilitates the reaction while minimizing the risk of racemization that can be promoted by certain organic bases. The coupling is reported to be fast and the workup and isolation of the product are straightforward.
Lewis Acids as Activating Agents: In some specialized methodologies, Lewis acids like titanium tetrachloride (TiCl₄) have been used as condensing agents for the solution-phase synthesis of dipeptides using N-protected amino acids. mdpi.com In this approach, the reaction between an N-Fmoc-amino acid and an amino acid ester hydrochloride is carried out in pyridine, with TiCl₄ facilitating the peptide bond formation. This method has been shown to be effective even with acid-labile protecting groups on the amino acid side chains. mdpi.com
The table below details the function of different types of agents in the coupling of Fmoc-amino acid chlorides.
| Agent Type | Example(s) | Role in Coupling Reaction | Reference |
| Organic Base | N-methylmorpholine (NMM), Diisopropylethylamine (DIEA) | Neutralizes HCl evolved during the reaction to drive the coupling forward. | arkat-usa.org |
| Inorganic Base | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃) | Used in Schotten-Baumann or biphasic conditions to neutralize HCl. | |
| Additive | t-butyldimethylsilyloxy benzotriazole (TBDMS-OBt) | Facilitates coupling and suppresses racemization; no additional base required. | |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) | Acts as a condensing agent to promote peptide bond formation. | mdpi.com |
Applications of Fmoc L Phenylalanyl Chloride in Complex Molecule Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
Fmoc-L-phenylalanyl chloride is extensively utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides and proteins in the lab. ontosight.ai In SPPS, the peptide chain is assembled step-by-step while one end is anchored to a solid support, a polymer resin. The Fmoc/tBu (tert-butyl) strategy has become the predominant method in SPPS due to its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. semanticscholar.org
This compound functions as a fundamental building block, or synthon, in the elongation of peptide chains. The Fmoc group effectively shields the amino group of phenylalanine during the coupling reaction, where the carboxylic acid of the incoming Fmoc-amino acid is activated to form a peptide bond with the free amino group of the resin-bound peptide chain. ontosight.aiscbt.com This protection is crucial to prevent the amino acid from reacting with itself or causing other side reactions. iris-biotech.de
The process of chain elongation involves a series of repeating cycles:
Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amine. uci.edu
Activation and Coupling: The next Fmoc-protected amino acid, such as this compound, is activated and then coupled to the newly exposed amine on the growing peptide chain. uci.edu
Washing: The solid support is washed to remove any unreacted reagents and byproducts before the next cycle begins.
This cyclical process allows for the precise and sequential addition of amino acids, enabling the synthesis of peptides with a defined sequence. ontosight.ai
The efficiency of the coupling step is paramount for the successful synthesis of long peptides. Various coupling reagents and protocols are employed in Fmoc-SPPS to facilitate the formation of the amide bond. These reagents activate the carboxylic acid group of the incoming Fmoc-amino acid, making it more reactive towards the amine on the peptide chain.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. nih.gov
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used. uci.eduresearchgate.netacs.org
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. acs.org
These coupling agents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve coupling efficiency. ekb.egmdpi.com The choice of coupling reagent and conditions can be critical, especially when dealing with "difficult" sequences or sterically hindered amino acids. researchgate.net
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Examples | Additives |
|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, HOAt |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | DIPEA, Collidine |
Data sourced from multiple scientific publications. uci.edunih.govresearchgate.netacs.orgekb.egmdpi.com
While Fmoc-SPPS is a powerful technique, challenges can arise, particularly when incorporating bulky amino acids like phenylalanine or when synthesizing long or hydrophobic peptides.
The bulky nature of the Fmoc protecting group and the side chains of certain amino acids, including the benzyl (B1604629) group of phenylalanine, can lead to steric hindrance. researchgate.net This hindrance can slow down or prevent the complete coupling of the incoming amino acid, resulting in deletion sequences (peptides missing one or more amino acids). iris-biotech.de
Mitigation Strategies:
Stronger Coupling Reagents: Using more potent coupling reagents like HATU can overcome the steric barrier. researchgate.net
Increased Reagent Concentration and Reaction Time: Employing a higher excess of the Fmoc-amino acid and coupling reagents, along with extended coupling times, can drive the reaction to completion.
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure complete reaction.
During SPPS, growing peptide chains can aggregate, folding into secondary structures like β-sheets, which can block reactive sites and hinder subsequent deprotection and coupling steps. ekb.eg This is a significant issue, especially with hydrophobic sequences. nih.gov
Mitigation Strategies:
"Kinking" Residues: Introducing residues like proline or pseudoprolines can disrupt the formation of secondary structures.
Chaotropic Agents: The use of agents like urea (B33335) can help to disrupt aggregation.
Optimized Solvents: While DMF is standard, alternative solvents or solvent mixtures can sometimes improve solubility and reduce aggregation. acs.org
Lower Resin Loading: Reducing the initial loading of the first amino acid on the resin can increase the distance between growing peptide chains, thereby minimizing intermolecular aggregation. ekb.eg
"Difficult sequences" are those that are prone to aggregation and incomplete reactions due to their amino acid composition, often rich in hydrophobic or β-branched residues like phenylalanine, valine, and isoleucine. nih.gov
Mitigation Strategies for Difficult Sequences:
Backbone Modifications: Temporary modifications to the peptide backbone can disrupt aggregation. nih.gov
Microwave-Assisted Synthesis: Applying microwave heating can accelerate coupling reactions and help to break up aggregates, though it can also increase the risk of side reactions like racemization. nih.gov
In Situ Neutralization Protocols: In some cases, Boc-based SPPS with in situ neutralization protocols may be more effective for synthesizing difficult sequences as the acidic conditions can help to solvate the growing peptide chain. nih.gov
Mitigation of Peptide Chain Aggregation Phenomena
Synthesis of Modified Peptides and Peptide Conjugates
The synthesis of peptides with structures altered from their natural counterparts, or peptides linked to other molecules (conjugates), is a significant area of research. This compound plays a key role in these synthetic endeavors.
Post-translational modifications (PTMs) are chemical alterations to amino acid residues in a peptide or protein after its synthesis. These modifications are vital for the function of many proteins. The Fmoc solid-phase peptide synthesis (SPPS) is a preferred method for creating peptides with PTMs because the reaction conditions are mild enough to preserve these sensitive modifications. nih.gov Many PTMs, such as glycosylation and phosphorylation, are not stable under the harsh acidic conditions of other synthetic methods. nih.gov
The Fmoc group provides temporary protection for the α-amino group of an amino acid, preventing unwanted reactions during the step-by-step assembly of the peptide chain. this compound can be used to introduce a phenylalanine residue at a specific position in the peptide sequence. The use of Fmoc-protected amino acids, including those with pre-existing modifications, allows for the precise construction of complex, modified peptides that are essential for studying biological processes. nih.gov
| Post-Translational Modification | Significance | Relevance of Fmoc Chemistry |
| Phosphorylation | Regulates protein activity, signaling pathways. | Fmoc-SPPS is compatible with the synthesis of phosphopeptides. nih.gov |
| Glycosylation | Affects protein folding, stability, and cell recognition. | The mild deprotection conditions of the Fmoc group preserve delicate sugar moieties. nih.gov |
| Methylation | Influences gene expression and protein function. | Fmoc-protected methylated amino acids are used in SPPS. sigmaaldrich.com |
| Sulfation | Important for protein-protein interactions. | Specific Fmoc-protected building blocks enable the synthesis of sulfated peptides. sigmaaldrich.com |
The conjugation of peptides to metal complexes is a burgeoning field with applications in diagnostics, therapeutics, and catalysis. This compound can be utilized in the synthesis of the peptide component of these conjugates. For instance, short peptides synthesized using Fmoc solid-phase peptide synthesis (SPPS) have been conjugated with metal-coordinating ligands like phenanthroline. mdpi.com These peptide-ligand constructs can then chelate metal ions, such as copper(II) and zinc(II), to form metallopeptides. mdpi.com
Research has shown that these conjugated metallopeptides can exhibit enhanced biological activity. For example, phenanthroline-containing metallopeptides have been shown to interact with and cleave DNA, with their efficacy being dependent on the peptide sequence and the coordinated metal. mdpi.com The planarity, rigidity, and hydrophobicity of ligands like phenanthroline contribute to their ability to intercalate into DNA. mdpi.com
Incorporation of Post-Translational Modifications
Synthesis of Peptidomimetics and Non-Peptide Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. jocpr.com this compound is a valuable reagent in the construction of these molecules, as well as other non-peptide chemical frameworks.
This compound is employed in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. scielo.brthieme-connect.de For example, it has been used as an acylating agent in the solid-phase synthesis of quinazoline (B50416) alkaloids like verrucine A and B. scielo.brscispace.com In this synthesis, an amino resin is first coupled with anthranilic acid, and the resulting compound is then acylated with this compound. scielo.brscispace.com The use of the acid chloride allows the reaction to proceed under neutral conditions, which is crucial when using acid-sensitive resins. scielo.br
The reactivity of the acid chloride makes it suitable for reactions with weak nucleophiles, such as imines, where other coupling methods may be less effective. core.ac.uk This reactivity is advantageous in building complex molecular architectures that incorporate the phenylalanine scaffold.
The synthesis of natural products and their analogues is a key area of chemical research, often aimed at developing new therapeutic agents. This compound has proven useful in this domain. For instance, it has been utilized in the solid-phase synthesis of fumiquinazoline alkaloids. scielo.br The general strategy involves coupling Fmoc-protected amino acids on a solid support to build a linear peptide precursor, which is then cyclized to form the final natural product-like structure. scielo.br
The ability to incorporate Fmoc-L-phenylalanine into a growing chain on a solid support and then perform further chemical transformations allows for the generation of libraries of related compounds. This approach is valuable for structure-activity relationship studies, where researchers systematically modify a molecule's structure to understand how these changes affect its biological activity.
Role in the Preparation of Heterocyclic and Biologically Active Molecules
Chiral Integrity and Stereochemical Control in this compound Mediated Reactions
Maintaining the specific three-dimensional arrangement of atoms (stereochemistry) at a chiral center is paramount in the synthesis of biologically active molecules, as even minor changes can drastically alter a compound's properties. The use of the Fmoc protecting group is instrumental in preserving the chiral integrity of the amino acid during peptide synthesis.
The urethane-type structure of the Fmoc group helps to suppress racemization (the formation of an equal mixture of stereoisomers) during the activation and coupling steps of peptide synthesis. nih.gov However, the potential for loss of chiral integrity, or epimerization, remains a concern, particularly during the activation of the carboxyl group. mdpi.com This can occur through the formation of an oxazol-5(4H)-one intermediate, which can lead to the formation of the undesired stereoisomer. mdpi.com
Several factors can influence the degree of racemization, including the choice of coupling reagents, solvents, and the presence of additives. mdpi.comscholaris.ca For instance, studies have investigated the use of Lewis acids as additives to promote Fmoc deprotection under milder conditions, with the aim of minimizing side reactions and preserving the stereochemistry of the chiral center. scholaris.ca The choice of the N-protecting group on the amino acid is also critical, with Fmoc being a standard choice for minimizing racemization during coupling reactions. core.ac.uk
The synthesis of Fmoc-L-phenylalanine itself from L-phenylalanine and Fmoc-Cl is a well-established procedure, designed to yield the product with high stereochemical purity. chemicalbook.comrsc.org Careful control of reaction conditions, such as temperature and pH, is essential to ensure the final product retains the desired L-configuration. chemicalbook.com
| Factor | Influence on Chiral Integrity | Mitigation Strategies |
| Coupling Reagents | Certain reagents can promote oxazolone (B7731731) formation, leading to racemization. mdpi.com | Use of additives like HOBt or Oxyma Pure; selection of less racemization-prone coupling reagents. acs.org |
| Solvent | The polarity and nature of the solvent can affect reaction rates and side reactions. scholaris.ca | Optimization of solvent systems for specific reactions. |
| Base | The base used for Fmoc deprotection can influence epimerization levels. mdpi.com | Use of non-nucleophilic bases or alternative deprotection methods. mdpi.comscholaris.ca |
| Protecting Groups | The Fmoc group generally suppresses racemization. nih.gov | Proper choice of side-chain protecting groups to avoid electronic effects that may promote racemization. mdpi.com |
Investigation of Racemization during Coupling Procedures
A primary concern during peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. Highly activated amino acid derivatives, including acid chlorides, can be susceptible to racemization, which would lead to the formation of undesirable diastereomeric peptides.
The principal mechanism for racemization in peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. globalresearchonline.netuniurb.it In the case of this compound, the presence of a base, which is typically required to neutralize the hydrochloric acid byproduct of the coupling reaction, can facilitate the formation of this oxazolone, a planar and less stable intermediate that is prone to racemization. uniurb.it
However, extensive research has demonstrated that racemization can be effectively suppressed when using Fmoc-amino acid chlorides under carefully controlled conditions. core.ac.ukarkat-usa.org Studies have shown that for the majority of Fmoc-protected proteinogenic amino acids, coupling can proceed with quantitative conversion and without significant racemization. nih.gov The key findings from various studies are summarized below:
In-Situ Generation : The in-situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC) has been successfully employed for difficult couplings in solid-phase peptide synthesis (SPPS), with most couplings proceeding without racemization. nih.gov
Neutral Coupling Conditions : To circumvent base-catalyzed racemization, methods have been developed that operate under neutral conditions. arkat-usa.org These strategies employ non-basic reagents such as commercial zinc dust, silver cyanide (AgCN), or the potassium salt of 1-hydroxy-7-benzotriazole (KOBt) to drive the reaction. arkat-usa.org These conditions have enabled the racemization-free synthesis of bioactive peptides. arkat-usa.org
Reagent Choice : While standard bases like diisopropylethylamine (DIPEA) are commonly used, they have been shown to induce racemization in certain sensitive amino acids. chempep.com The choice of base and the avoidance of a large excess are crucial to minimizing epimerization. chempep.com
The following table summarizes different approaches to mitigate racemization when using Fmoc-amino acid chlorides.
| Coupling Condition | Reagent/Method | Observation on Racemization | Source |
| Schotten-Baumann | Requires base (e.g., organic amine) to neutralize HCl. | Potential for racemization via base-catalyzed 5(4H)-oxazolone formation. | uniurb.it |
| In-Situ Generation | Bis-(trichloromethyl)carbonate (BTC) | The majority of couplings proceeded with quantitative conversion and without racemization. | nih.gov |
| Neutral Conditions | Zinc dust, AgCN, KOBt | Enables racemization-free synthesis of peptides by avoiding the use of an organic base. | arkat-usa.org |
Enantioselective Synthesis Pathways
This compound and its parent compound, Fmoc-L-phenylalanine, are fundamental building blocks in the enantioselective synthesis of peptides and other complex chiral molecules. nih.govlookchem.com The Fmoc group provides robust protection of the amino function, allowing the highly reactive acid chloride to be used for forming a new peptide bond without compromising the stereocenter of the phenylalanine residue. chemimpex.com The general strategy involves the synthesis or resolution of an L-amino acid, followed by Fmoc protection, creating a stable intermediate ready for incorporation into a larger molecule. acs.org
A prominent application is in solid-phase peptide synthesis (SPPS), where the defined stereochemistry of the Fmoc-L-amino acid ensures the enantiomeric purity of the final peptide product. This is critical for developing therapeutic peptides, as the biological activity is highly dependent on the precise three-dimensional structure. chemimpex.com
Research has demonstrated the utility of these building blocks in various synthetic contexts:
In the synthesis of allosteric antagonists for the β2-adrenergic receptor, Fmoc-protected (S)-(3-chloro)phenylalanine was used as a key intermediate. nih.gov The enantiomerically pure chlorophenylalanine was first prepared, then protected with an Fmoc group, and subsequently coupled to generate a dipeptide derivative, demonstrating the preservation of stereochemistry throughout the pathway. nih.gov
The synthesis of non-natural phenylalanine analogues, such as those with bulky aromatic side chains or various substitutions, often concludes with Fmoc protection to create a versatile building block for SPPS. researchgate.net
In the development of phosphotyrosine (pTyr) mimetics, novel amino acids are synthesized enantioselectively and then protected with the Fmoc group to enable their incorporation into peptides for studying protein-tyrosine phosphatases.
The table below highlights examples where Fmoc-protected phenylalanine derivatives are integral to enantioselective synthesis pathways.
| Target Molecule/Class | Fmoc-Amino Acid Derivative | Synthetic Application | Source |
| β2AR Allosteric Antagonist | Fmoc-(S)-(3-chloro)phenylalanine | Used in the condensation step to form a dipeptide intermediate, preserving the (S)-configuration. | nih.gov |
| Phosphotyrosine Mimetics | Fmoc-L-3-carboxytyrosine | Incorporated into peptides via Fmoc-based solid-phase synthesis to study PTP inhibitors. | |
| Phenylalanine Analogues | Fmoc-L-3-mesitylalanine | Used as a building block in SPPS to create peptides with non-natural, sterically hindered residues. | researchgate.net |
| Sulfonamide-Containing Peptides | Fmoc-L-4-(sulfonamidomethyl)phenylalanine | Enantioselective synthesis of the amino acid followed by Fmoc protection to create a building block for peptide synthesis. | acs.org |
Mechanistic Investigations and Side Reaction Profiles in Fmoc Chemistry
Mechanisms of Fmoc Deprotection
The removal of the Fmoc group is a critical step repeated throughout the synthesis of a peptide chain. mdpi.com This process is primarily achieved through a base-catalyzed elimination reaction.
The deprotection of the Fmoc group proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.orgmdpi.comrsc.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). mdpi.comtotal-synthesis.comresearchgate.net This deprotonation is favored because it forms a stabilized carbanion, an aromatic cyclopentadienyl (B1206354) anion analogue. total-synthesis.com
Following the proton abstraction, the stabilized carbanion undergoes a β-elimination reaction, leading to the release of the free amine of the peptide, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF). rsc.orgtotal-synthesis.comaltabioscience.com
The liberated DBF is a reactive electrophile and Michael acceptor that can react with the newly deprotected N-terminal amine of the peptide chain. acs.orgpeptide.com This reaction would lead to irreversible chain termination. To prevent this, the base used for deprotection, such as piperidine, also acts as a scavenger, trapping the DBF to form a stable and soluble adduct (e.g., the dibenzofulvene-piperidine adduct). wikipedia.orgpeptide.comscielo.org.mx This adduct is then washed away from the solid support.
The rate and efficiency of Fmoc deprotection are significantly influenced by the choice of solvent and base. mdpi.comresearchgate.net Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used as they facilitate the reaction. mdpi.comacs.orgresearchgate.net Less polar solvents can be used, but often result in slower deprotection kinetics. acs.orgacsgcipr.org
Piperidine is the most common base used for Fmoc removal, typically in a 20% (v/v) solution in DMF. wikipedia.orgacsgcipr.org However, various other bases and combinations have been investigated to optimize deprotection and minimize side reactions. The choice of base affects not only the deprotection rate but also its ability to act as a DBF scavenger. scielo.org.mx
| Base/Reagent Combination | Solvent | Deprotection Half-life (t₁/₂) | Observations |
| 20% Piperidine | DMF | ~6 seconds for Fmoc-Val | Gold standard, efficient deprotection and DBF scavenging. acs.orgrsc.org |
| 5% Piperazine (B1678402) | DMF | ~20 seconds for Fmoc-Val | Slower than 20% piperidine. rsc.org |
| 5% Piperazine + 2% DBU | DMF | ~4 seconds for Fmoc-Val | Faster than 20% piperidine; DBU accelerates proton abstraction while piperazine scavenges DBF. rsc.orgnih.gov |
| 4-Methylpiperidine | DMF | Similar to piperidine | Considered a good alternative to piperidine. scielo.org.mx |
| Pyrrolidine | Various | Comparable to piperidine in DMF | Effective in a wider range of solvents, including less polar ones. acs.org |
This table presents comparative data on deprotection kinetics for different reagent systems.
Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal but are poor DBF scavengers. rsc.orgscielo.org.mx This necessitates their use in combination with a nucleophilic scavenger like piperazine to prevent unwanted adduct formation with the peptide. rsc.org
ElcB Mechanism and Byproduct Formation
Comprehensive Analysis of Side Reactions in Fmoc-SPPS
Despite the robustness of the Fmoc strategy, several base-mediated side reactions can occur during deprotection cycles, leading to impurities that are often difficult to separate from the target peptide.
One of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide. nih.gov This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, particularly when the subsequent amino acid has low steric hindrance (e.g., Glycine (B1666218), Asparagine, or Arginine). acs.orgnih.gov This intramolecular cyclization is base-catalyzed and leads to a succinimide (B58015) ring intermediate. mdpi.comiris-biotech.de
The aspartimide intermediate is problematic because it can undergo epimerization at the α-carbon and subsequent ring-opening. iris-biotech.deiris-biotech.de Nucleophilic attack by water or the deprotection base (e.g., piperidine) on the imide ring can generate a mixture of α- and β-aspartyl peptides, as well as their D-isomers and piperidide adducts. nih.goviris-biotech.desigmaaldrich.com Many of these byproducts are isomeric with the target peptide, making purification extremely challenging. nih.govsigmaaldrich.com
Strategies to prevent aspartimide formation include:
Modifying Deprotection Conditions: Using weaker bases like piperazine or adding acidic modifiers such as formic acid or 2-hydroxy-2-cyanoacetic acid ethyl ester (Oxyma) to the piperidine solution can suppress aspartimide formation. mdpi.comnih.govbiotage.com
Sterically Hindered Side-Chain Protection: Employing bulky protecting groups for the Asp side chain, such as 3-methyl-pent-3-yl (OMpe) or 2-phenyl-2-propyl (OPp), can sterically hinder the initial cyclization. nih.goviris-biotech.de
Backbone Protection: The most effective method involves the introduction of a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the Asp residue. nih.goviris-biotech.de This modification prevents the nucleophilic attack required for cyclization.
| Prevention Strategy | Example | Mechanism of Action |
| Modified Deprotection Cocktail | 20% Piperidine / 0.1 M HOBt or Oxyma | Reduces the basicity of the medium, slowing the rate of cyclization. nih.govbiotage.com |
| Bulky Side-Chain Protecting Groups | Fmoc-Asp(OMpe)-OH | Steric hindrance prevents the backbone nitrogen from attacking the side-chain carbonyl. sigmaaldrich.com |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | The Dmb group on the glycine nitrogen physically blocks the cyclization reaction. nih.goviris-biotech.de |
This table summarizes common strategies employed to mitigate aspartimide formation.
As previously mentioned, dibenzofulvene (DBF) is an unavoidable byproduct of Fmoc deprotection. acs.orgaltabioscience.com While the secondary amine base used for deprotection is intended to scavenge the DBF, this process is not always perfect. If the scavenging is inefficient or if the DBF is present in high concentrations, it can react with the N-terminal amine of the deprotected peptide. acs.orgscielo.org.mx
This reaction results in the formation of a stable DBF-peptide adduct, which terminates the peptide chain elongation. acs.org The efficiency of DBF scavenging is dependent on the base used, its concentration, and the solvent system. acs.orgscielo.org.mx Piperidine is highly effective in this dual role as a deprotecting agent and scavenger. acs.org However, when using non-nucleophilic bases like DBU, the addition of a separate scavenging agent is crucial. rsc.orgnih.gov
Piperidide formation is a side reaction where piperidine, the deprotection base, acts as a nucleophile and attacks an electrophilic center on the peptide-resin complex. acs.orgnih.gov A primary route to piperidide formation is through the ring-opening of an aspartimide intermediate. iris-biotech.deiris-biotech.dechempep.com The piperidine attacks one of the carbonyl groups of the succinimide ring, leading to the formation of α- and β-piperidide adducts of the aspartyl residue. nih.goviris-biotech.de
This side reaction is particularly problematic as it introduces a significant modification to the peptide, altering its mass and chemical properties, leading to purification challenges. nih.gov The extent of piperidide formation is directly linked to the extent of aspartimide formation. acs.org Therefore, strategies aimed at preventing aspartimide formation are also effective in preventing the subsequent formation of piperidides. acs.orgmdpi.com
Piperidide Formation in Peptide Synthesis
Advanced Strategies for Side Reaction Minimization
To ensure high purity of Fmoc-L-phenylalanyl chloride and other protected amino acids, several advanced strategies have been developed to minimize the occurrence of side reactions like the Lossen-type rearrangement and peptide oligomerization.
One effective method to prevent the formation of di- and tripeptide impurities during protection with Fmoc-Cl is the intermediate silylation of the amino acid's carboxylic acid group. nih.gov This strategy involves a pre-treatment step where the amino acid, L-phenylalanine, is reacted with a silylating agent such as chlorotrimethylsilane. This temporarily protects the carboxylic acid as a silyl (B83357) ester. With the carboxyl group blocked, it is no longer available to be activated by Fmoc-Cl, thus preventing the unwanted oligomerization of the amino acid. nih.gov Following the successful introduction of the Fmoc group onto the α-amine, the silyl ester is easily cleaved during the aqueous workup, regenerating the free carboxylic acid of the desired Fmoc-L-phenylalanine product.
Another approach to circumvent the side reactions associated with both Fmoc-Cl and Fmoc-OSu is the development of alternative Fmoc-donating reagents. One such reagent is 2-mercaptobenzothiazole (B37678) (2-MBT) based, specifically Fmoc-2-MBT. ub.edu This reagent demonstrates slower acylation kinetics compared to Fmoc-OSu, which allows for the N-acylation to proceed cleanly without the formation of the Fmoc-dipeptides that can occur with Fmoc-Cl. ub.edu The use of Fmoc-2-MBT has been shown to produce Fmoc-amino acids that are free from the problematic β-alanine byproducts associated with the Lossen rearrangement seen with Fmoc-OSu. ub.edu
Controlling reaction conditions is also a crucial aspect of minimizing side reactions. Performing the Fmoc protection at controlled temperatures, typically between 0°C and room temperature, can help optimize the yield of the desired product while reducing the rate of side reactions. The choice of base and solvent system is also critical. Aprotic solvents like dimethylformamide (DMF) or methylene (B1212753) chloride are commonly used, with a mild base such as sodium bicarbonate or diisopropylethylamine (DIEA) to neutralize the acid generated during the reaction.
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is an indispensable tool for separating Fmoc-L-phenylalanyl chloride from impurities, such as starting materials, by-products, or its D-enantiomer. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical efforts.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. The technique separates the target compound from any non-chiral impurities based on differential partitioning between a stationary phase and a liquid mobile phase. Purity levels for commercially available Fmoc-L-phenylalanine are typically expected to be greater than 98.0%. vwr.com
Reverse-phase HPLC (RP-HPLC) is the most common modality used for this assessment. In this setup, a nonpolar stationary phase, typically a C18-silica column, is used with a polar mobile phase. A gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) in an aqueous medium is gradually increased, is employed to elute compounds of varying polarity. The Fmoc group's hydrophobicity facilitates strong retention on the reverse-phase column, allowing for excellent separation from more polar or less retained impurities. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore. tec5usa.com
Table 1: Typical HPLC Conditions for Chemical Purity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | |
| Stationary Phase (Column) | C18-functionalized silica | |
| Mobile Phase | Acetonitrile / Water (often with an acid modifier like TFA) | phenomenex.com |
| Elution Mode | Gradient | |
| Detection | UV Absorbance (e.g., 220 nm) | phenomenex.com |
| Typical Purity Specification | >98.0% | vwr.com |
The biological activity of peptides is critically dependent on their specific sequence of L-amino acids. The presence of even small amounts of the D-enantiomer can lead to truncated sequences, diastereomeric peptide impurities, and altered or nonexistent biological function. Therefore, confirming the enantiomeric purity of this compound is essential. Chiral HPLC is the definitive technique for this analysis, capable of achieving the high precision required, often demanding an enantiomeric excess (ee) of ≥99.8%. phenomenex.com
This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected amino acids. phenomenex.comresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The analysis is typically run in reverse-phase mode, using mobile phases like acetonitrile and water with an acidic additive such as trifluoroacetic acid (TFA). phenomenex.com
Table 2: Chiral HPLC Conditions for Enantiomeric Purity Determination
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography | phenomenex.com |
| Stationary Phase (Column) | Polysaccharide-based CSPs (e.g., Lux Cellulose-1, CHIROBIOTIC T) | phenomenex.comsigmaaldrich.com |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.com |
| Flow Rate | 1.0 mL/min (Isocratic) | phenomenex.com |
| Detection | UV Absorbance at 220 nm | phenomenex.com |
| Required Purity | Typically ≥99.8% enantiomeric excess (ee) | phenomenex.com |
High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment
Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming that the correct compound has been synthesized and is structurally intact.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular framework.
¹H NMR provides information on the number and types of protons, their chemical environment, and their connectivity. The spectrum of this compound will show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the phenylalanine aromatic ring, and the aliphatic protons of the phenylalanine backbone and the fluorenyl bridge.
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of the carbonyl carbon, the aromatic carbons of both ring systems, and the aliphatic carbons.
The following table details the expected ¹H NMR chemical shifts for the closely related compound Fmoc-L-phenylalanine, which are highly representative for the acid chloride derivative, particularly for the non-carboxyl-adjacent protons. chemicalbook.com
Table 3: Representative ¹H NMR Spectral Data (in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Proton Type | Reference |
|---|---|---|---|
| Phenyl Ring | ~7.21 - 7.28 | Aromatic (C₆H₅) | chemicalbook.com |
| Fmoc Group | ~7.32 - 7.89 | Aromatic (Fluorenyl) | chemicalbook.com |
| α-CH | ~4.13 - 4.22 | Aliphatic (Backbone) | chemicalbook.com |
| β-CH₂ | ~2.87 - 3.09 | Aliphatic (Side Chain) | chemicalbook.com |
| Fmoc CH-CH₂ | ~4.13 - 4.22 | Aliphatic (Bridge) | chemicalbook.com |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing crucial confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This "exact mass" allows for the determination of the elemental formula, as it can distinguish between molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.com
Electrospray ionization (ESI) is a common technique used for this analysis. The mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Additionally, characteristic fragmentation patterns can be observed, such as the loss of the benzyl (B1604629) group (resulting in a tropylium (B1234903) ion at m/z 91) and the presence of the fluorenylmethyl cation (m/z 179) or the fluorenyl group itself (m/z 165). chemicalbook.com
Table 4: Mass Spectrometry Data for Fmoc-L-phenylalanyl Moiety
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₀ClNO₃ | - | - |
| Nominal Mass | 405 g/mol | Confirms general identity | - |
| High-Resolution Mass (HRMS) | Provides exact mass for formula confirmation | Distinguishes from isobaric impurities | bioanalysis-zone.com |
| Key Fragment (m/z) | 179 | Corresponds to the fluorenylmethyl cation [C₁₄H₁₁]⁺ | chemicalbook.com |
| Key Fragment (m/z) | 91 | Corresponds to the tropylium ion [C₇H₇]⁺ from the benzyl group | chemicalbook.com |
While UV spectroscopy is used for detection in HPLC, it serves a distinct and critical role in monitoring the progress of reactions in real-time during solid-phase peptide synthesis (SPPS). The Fmoc protecting group is specifically designed to be cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. tec5usa.comwikipedia.org
Upon cleavage, the Fmoc group is released from the N-terminus of the amino acid, and it subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. iris-biotech.deresearchgate.net This adduct is a strong UV chromophore with a distinct absorbance maximum around 301 nm. iris-biotech.deresearchgate.net By monitoring the increase in absorbance at this wavelength, one can quantitatively track the progress of the deprotection step. iris-biotech.de This allows for the optimization of reaction times and ensures that the deprotection is complete before the next amino acid is coupled, thereby preventing the formation of deletion sequences in the final peptide. wikipedia.orgiris-biotech.de
Table 5: UV Spectroscopy for Fmoc Deprotection Monitoring
| Parameter | Description | Reference |
|---|---|---|
| Principle | Quantification of the dibenzofulvene-piperidine adduct released during deprotection. | iris-biotech.deresearchgate.net |
| Analyte | Dibenzofulvene-piperidine adduct | iris-biotech.de |
| Monitoring Wavelength (λmax) | ~301 nm (secondary peak at ~290 nm) | iris-biotech.deresearchgate.net |
| Application | Real-time monitoring of Fmoc group cleavage in SPPS to ensure reaction completion. | tec5usa.comwikipedia.org |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of chiral molecules like this compound and its peptide derivatives. This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecular architecture of peptides and proteins. nih.gov
In the study of Fmoc-peptide systems, CD spectroscopy can distinguish between different secondary structures such as β-sheets, α-helices, and random coils. For instance, the CD spectrum of self-assembled Fmoc-tripeptides can exhibit a positive band around 196 nm and a strong negative band at 215 nm, which are characteristic of β-sheet structures. nih.gov A negative band near 270 nm is often attributed to the face-to-face π-π stacking of the Fmoc groups, a key interaction in the self-assembly process. nih.gov
The near-UV CD spectrum provides information about the environment of aromatic residues like phenylalanine. nih.govportlandpress.com Changes in the near-UV CD signal can indicate alterations in the tertiary structure and the local environment of these aromatic side chains upon self-assembly or interaction with other molecules. The binding of ions, for example, can lead to a rigidification of the molecular structure, which is reflected in an increased intensity of the near-UV CD spectrum. nih.gov
The conformation of Fmoc-peptides can be influenced by various factors, including solvent conditions and the presence of salts. For example, in the presence of NaCl, Fmoc-FFpY (a phosphorylated tripeptide) showed CD spectra with a positive peak at 194 nm and two negative bands at 204 and 215 nm, indicative of α-helical conformations. rsc.org In contrast, without the salt, no significant CD signal was observed, indicating a lack of ordered structure. rsc.org This highlights the role of electrostatic interactions in promoting specific secondary structures.
Fluorescence Spectroscopy for Molecular Interactions and Self-Assembly
Fluorescence spectroscopy is a highly sensitive technique for probing molecular interactions, aggregation, and the dynamics of self-assembly in this compound-containing systems. researchgate.net This method utilizes the intrinsic fluorescence of the fluorenyl (Fmoc) group and aromatic amino acids like phenylalanine, or extrinsic fluorescent probes, to monitor changes in the molecular environment. researchgate.netresearchgate.net
The Fmoc group itself is a useful intrinsic fluorescent probe. When Fmoc-peptides are in a monomeric or non-aggregated state, the fluorenyl moiety typically exhibits a fluorescence emission maximum around 312-315 nm when excited at approximately 290 nm. nih.govrsc.org Upon self-assembly, a red-shift in the emission maximum is often observed, which is attributed to the formation of excimers resulting from the π-π stacking of the Fmoc groups. nih.govrsc.org This spectral shift provides direct evidence of the aggregation process. For example, in the presence of increasing NaCl concentrations, the fluorescence emission of Fmoc-FFpY shifted to 332 nm, confirming peptide assembly. rsc.org
Fluorescence spectroscopy can also be used to determine the critical aggregation concentration (CAC), the concentration above which self-assembly begins. This is often achieved by monitoring the fluorescence intensity or the emission wavelength as a function of concentration. scispace.comnih.gov
Furthermore, fluorescence quenching studies can provide insights into the dynamics of the self-assembled structures. mdpi.com The accessibility of the fluorescent groups to quenchers can reveal information about their location within the aggregate (i.e., buried or exposed to the solvent). The use of external fluorescent probes, such as Thioflavin T (ThT), is also common. ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures, making it a valuable tool for detecting the formation of amyloid-like fibrils in Fmoc-peptide assemblies. scispace.comnih.gov
| Parameter | Observation | Interpretation | Reference |
| Excitation Wavelength | ~290 nm | Excitation of the Fmoc group | nih.gov |
| Emission Maximum (Monomer) | ~312-315 nm | Non-aggregated Fmoc moieties | nih.govrsc.org |
| Emission Maximum (Aggregate) | Red-shifted (e.g., 332 nm) | Excimer formation due to π-π stacking of Fmoc groups | rsc.org |
| Fluorescence Probe | Thioflavin T (ThT) | Increased fluorescence upon binding to β-sheets | scispace.comnih.gov |
Techniques for Studying Self-Assembly and Supramolecular Organization
The hierarchical self-assembly of this compound derivatives into well-defined supramolecular structures is a key feature that underpins their potential applications. A combination of techniques is employed to characterize these assemblies across different length scales, from the initial formation of small aggregates to the development of large-scale networks.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and aggregates in solution. It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. For Fmoc-peptide systems, DLS is valuable for monitoring the initial stages of self-assembly and the growth of nano- and micro-sized structures over time. mdpi.comresearchgate.net
By analyzing the correlation function of the scattered light intensity, the hydrodynamic radius of the assembling structures can be determined. This allows for the tracking of the aggregation process, for example, by observing the increase in particle size as monomers assemble into larger oligomers and eventually into mature fibrils or other nanostructures. rsc.org DLS studies have been used to confirm that the supramolecular structures of Fmoc-amino acid derivatives occur over time. mdpi.com For instance, DLS measurements can show the size distributions of self-assembled nanostructures of Fmoc-dipeptides under specific conditions, providing insights into the influence of chemical modifications on the resulting aggregate size. researchgate.net
| Technique | Information Obtained | Application to Fmoc-Phe Systems | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution of aggregates | Monitoring the growth of self-assembled structures over time | mdpi.comresearchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an essential technique for investigating the crystalline nature and molecular packing within self-assembled supramolecular structures. scholaris.ca It provides information on the repeating distances (d-spacing) within the ordered domains of the material, which correspond to the periodic arrangements of the molecules. acs.org
In the context of this compound derivatives, PXRD is used to analyze the lyophilized gels or dried powders of the self-assembled materials. The resulting diffraction patterns can reveal characteristic peaks that correspond to specific structural features. For example, a diffraction peak corresponding to a d-spacing of approximately 4.4 Å is often attributed to the inter-strand distance in β-sheet structures formed by Fmoc-phenylalanine peptides. rsc.org Other peaks can relate to the π-π stacking distance of the aromatic Fmoc groups. The presence of sharp, well-defined peaks indicates a high degree of crystallinity, whereas broad halos suggest a more amorphous or disordered structure. rsc.orgresearchgate.net PXRD studies have shown that Fmoc-amino acid surfactants can adopt bilayer structures in their aggregated state. researchgate.net
| Technique | Information Obtained | Characteristic d-spacing for Fmoc-Phe systems | Reference |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, molecular packing, repeating distances | ~4.4 Å (inter-strand distance in β-sheets) | rsc.org |
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a technique used to visualize the morphology and investigate the birefringence of anisotropic materials, such as liquid crystals and some self-assembled fibrillar networks. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. It is a hallmark of long-range molecular order.
Self Assembly and Supramolecular Architectures Derived from Fmoc L Phenylalanine
Mechanisms of Hydrogel Formation by Fmoc-Phenylalanine Derivatives
The formation of hydrogels from Fmoc-phenylalanine derivatives is a complex process governed by a delicate interplay of molecular interactions and environmental conditions. researchgate.netrsc.org
The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical driver of the self-assembly process. acs.orgresearchgate.net Its inherent hydrophobicity and large aromatic surface area promote intermolecular interactions, which are essential for the formation of stable assemblies. beilstein-journals.orgresearchgate.net The Fmoc group's tendency to engage in π-π stacking interactions significantly contributes to the stability of the resulting fibrillar structures. acs.org This hydrophobic character, conferred by the Fmoc moiety, is a key factor in the low water solubility of these molecules, a prerequisite for the formation of supersaturated solutions necessary for hydrogelation. researchgate.net
The phenylalanine side chain, with its flexible benzyl (B1604629) group, plays a crucial role in the self-assembly process. researchgate.netnih.gov The aromatic ring of the phenylalanine residue participates in π-π stacking interactions, complementing the interactions of the Fmoc groups. acs.org Studies have shown that modifications to the phenylalanine side chain, such as halogenation, can dramatically enhance the efficiency of self-assembly and hydrogelation. researchgate.net The flexibility of the side chain allows for the necessary conformational adjustments to optimize these non-covalent interactions, leading to the formation of stable, ordered structures. researchgate.netnih.gov
The gelation of Fmoc-phenylalanine derivatives is highly sensitive to environmental factors. researchgate.net
pH: The pH of the solution is a critical parameter, as it influences the charge state of the C-terminal carboxylic acid. rsc.orgnih.gov A "pH switch" method, involving the dissolution of the peptide at a high pH and subsequent acidification, is a common technique to induce gelation. rsc.orgnih.gov For instance, Fmoc-L-phenylalanine can form transparent, self-supporting gels at a relatively high pH of 6.1, while at lower pH values, it forms white, jammed spherulites. rsc.org The deprotonation of the carboxylic acid at higher pH values can hinder gelation, while its protonation upon acidification facilitates the self-assembly process. nih.gov
Ionic Strength: The ionic strength of the medium can also modulate hydrogel properties. An increase in ionic strength has been shown to enhance the hydrophobic interactions between peptide gelators, leading to a significant increase in the elastic modulus of the resulting hydrogel. rsc.orgnih.gov However, it can also slow down the gelation process by screening electrostatic attractions. nih.gov
Temperature: Temperature is another key factor. A common method to induce gelation is through a heating and cooling cycle. mdpi.com Heating a suspension of Fmoc-L-phenylalanine in a buffer can lead to its dissolution, and upon cooling, a transparent gel is formed. researchgate.net
The self-assembly of Fmoc-phenylalanine derivatives into hydrogels is driven by a combination of non-covalent interactions:
π-π Stacking: These interactions occur between the aromatic rings of the Fmoc groups and the phenylalanine side chains, playing a major role in the stabilization of the fibrillar structures. acs.orgresearchgate.netchemicalbook.com
Hydrogen Bonding: Hydrogen bonds form between the amide groups of the peptide backbone and are crucial for directing the unilateral growth of the fibrils. acs.orgnih.gov The involvement of the carbamate (B1207046) group in hydrogen bonding is considered essential for the formation of one-dimensional fibrils. acs.org
Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the phenylalanine side chain drives the molecules to aggregate in an aqueous environment, minimizing their contact with water and leading to the formation of the hydrogel network. researchgate.netchemicalbook.com
Research into Functional Properties of Fmoc-Phenylalanine Self-Assemblies
The self-assembled structures of Fmoc-phenylalanine derivatives, particularly hydrogels, exhibit a range of functional properties that are currently being explored for various applications. beilstein-journals.org
Fmoc-L-phenylalanine hydrogels have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org This activity is attributed to the surfactant-like properties of the Fmoc-phenylalanine molecules, which can disrupt the bacterial cell membrane, leading to cell lysis. chemrxiv.org
Research has shown that the self-assembled fibrillar network of the hydrogel can effectively inhibit the growth of Gram-positive bacteria. To broaden the antibacterial spectrum, formulations combining Fmoc-L-phenylalanine hydrogels with antibiotics effective against Gram-negative bacteria, such as aztreonam, have been developed. rsc.org This combination has shown a synergistic effect, with the hydrogel increasing the permeability of the bacterial membrane to the antibiotic. rsc.org
| Bacterial Strain | Observed Activity | Reference |
| Staphylococcus aureus | Inhibition of growth | |
| Methicillin-resistant S. aureus (MRSA) | Cell lysis observed, Significant antibacterial activity | chemrxiv.org |
| Gram-positive bacteria | Selective bactericidal activity | nih.gov |
| P. aeruginosa (with aztreonam) | Synergistic effect and higher efficacy | rsc.org |
An article focusing on the chemical compound Fmoc-L-phenylalanine and its role in supramolecular chemistry and drug delivery systems.
1
N-fluorenylmethyloxycarbonyl-L-phenylalanine (Fmoc-L-phenylalanine) is a derivative of the amino acid phenylalanine that has garnered significant attention for its capacity to self-assemble into well-defined supramolecular structures. researchgate.netmdpi.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the Fmoc group and the phenylalanine side chains. researchgate.netbeilstein-journals.org These interactions lead to the formation of thermodynamically stable, fibrous nanostructures. researchgate.net
The self-assembly of Fmoc-L-phenylalanine can be initiated through various methods, such as simple pH modulation, a solvent-switching technique, or temperature changes. nih.govmdpi.com For instance, dissolving the compound at a high pH deprotonates the carboxylic acid, and subsequent acidification triggers the formation of a hydrogel. nih.gov The resulting architecture is typically a three-dimensional network of entangled nanofibers, which immobilizes the solvent to form a gel. scispace.com
The characteristics of these supramolecular structures are highly dependent on the assembly conditions. Factors such as the final pH, the concentration of the Fmoc-L-phenylalanine, and the presence of buffer ions can influence the morphology and properties of the resulting hydrogel. rsc.org Research has shown that even subtle changes to the molecular structure, such as the introduction of methyl groups or fluorination of the phenylalanine ring, can profoundly impact the self-assembly process and the macroscopic properties of the material. scispace.com For example, pentafluorophenylalanine (F5-Phe) derivatives have been shown to self-assemble rapidly into rigid gels at concentrations as low as 0.1 wt%.
The dipeptide derivative, Fmoc-L-phenylalanyl-L-phenylalanine (Fmoc-FF), is another widely studied building block that forms robust hydrogels under physiological conditions. frontiersin.org The self-assembly of Fmoc-FF is also mediated by a powerful combination of hydrophobic, π-π, and hydrogen bonding interactions, leading to the formation of nanocylindrical fibrils. frontiersin.org These hydrogels are noted for their remarkable mechanical rigidity and biocompatibility, making them suitable for applications like 3D cell culture. nih.govmdpi.com
The versatility in forming these structures allows for the fine-tuning of their mechanical properties, making them promising materials for a range of biomedical applications, including tissue engineering and controlled drug delivery. mdpi.com
Environmental Factor Modulation of Gelation (pH, Ionic Strength, Temperature)
2 Proposed Models for Drug Release from Hydrogels
Hydrogels derived from Fmoc-L-phenylalanine and its derivatives serve as effective carriers for the controlled release of therapeutic agents. nih.gov The release of an entrapped molecule from these supramolecular networks is governed by several factors, including the properties of the hydrogel matrix, the nature of the drug, and the surrounding environment. nih.gov
One primary model for drug release from these hydrogels is diffusion-controlled release . nih.gov In this model, the drug molecules move through the porous, nanofibrillar network of the hydrogel into the surrounding medium. The release kinetics often follow Fickian diffusion, where the rate of release is dependent on the concentration gradient. nih.govacs.org Studies using model dyes have shown that the release from Fmoc-phenylalanine hydrogels can be governed by this mechanism. acs.org The release rate can be influenced by:
Hydrogelator Concentration : An increase in the concentration of the gelator (e.g., Fmoc-L-phenylalanine) can lead to a denser fibrillar network, which may slightly slow the diffusion and release of the entrapped drug. nih.gov
Temperature : Higher temperatures can increase the diffusion coefficient of the drug, leading to a faster release rate. nih.gov
Drug Concentration : A higher initial concentration of the drug within the hydrogel creates a steeper concentration gradient, which can also accelerate its release. nih.gov
A second critical factor influencing release is the interaction between the drug and the hydrogel matrix . The chemical nature of both the drug and the hydrogelator dictates the release profile. For instance, in cationic hydrogels made from modified Fmoc-phenylalanine derivatives, electrostatic interactions are key. Negatively charged drug molecules are highly retained within the positively charged network, while neutral or positively charged molecules are released more rapidly. nih.gov
The release can also be modulated by the pH of the surrounding medium . nih.gov Changes in pH can alter the ionization state of the hydrogel's carboxylic acid groups and potentially the drug molecule, affecting the interactions between them and influencing the hydrogel's swelling behavior, thereby modifying the release rate. nih.gov
Finally, the molecular properties of the cargo play a significant role. The release of proteins from these hydrogels is dependent on the protein's molecular weight and its isoelectric point (pI) relative to the pH of the hydrogel. acs.org When the hydrogel's pH is close to the protein's pI, release is mainly dependent on molecular weight. acs.org However, as the pH diverges from the pI, electrostatic interactions become a more dominant factor in the release kinetics. acs.org
The study of release kinetics, often analyzed with models like the Peppas model, helps to elucidate the specific mechanisms at play, confirming whether release is primarily driven by diffusion, swelling, or a combination of factors. nih.gov
Innovations, Challenges, and Future Directions in Fmoc L Phenylalanyl Chloride Research
Green Chemistry Approaches in Fmoc-SPPS
The principles of green chemistry are increasingly being integrated into solid-phase peptide synthesis (SPPS), a primary application area for Fmoc-protected amino acids. While SPPS offers numerous advantages, its environmental footprint, largely due to solvent and reagent consumption, is a significant concern. rsc.orgpeptide.comcsic.esrsc.org Research has therefore focused on developing more sustainable protocols.
Development of Sustainable Solvent Systems
A major thrust in greening Fmoc-SPPS has been the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. csic.esrsc.orgacs.org These traditional solvents are effective but pose significant health and environmental risks. tandfonline.com The ideal green solvent must effectively swell the resin support, dissolve the Fmoc-amino acids and coupling reagents, and facilitate both the coupling and deprotection steps. researchgate.netacs.org
Several greener solvents have been investigated, with promising results. researchgate.net For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has been successfully used for both coupling and Fmoc-removal steps. acs.org Studies have shown that a combination of 2-MeTHF for coupling and washing, sometimes in conjunction with ethyl acetate (B1210297), can yield peptides in high purity. acs.org Propylene (B89431) carbonate has also emerged as a viable green polar aprotic solvent that can replace both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net The synthesis of a tripeptide, TFA·H-Leu-Ala-Phe-OH, was successfully carried out in propylene carbonate on a ChemMatrix resin. rsc.org
Binary mixtures of green solvents are also being explored to fine-tune solvent properties for optimal performance in SPPS. acs.org A mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been shown to effectively solubilize all Fmoc-protected amino acids and promote resin swelling. tandfonline.com The solubility of Fmoc-amino acids in various green solvents is a critical factor, and research has demonstrated that many, including Fmoc-L-phenylalanine, are sufficiently soluble in solvents like 2-MeTHF and γ-valerolactone at concentrations suitable for automated synthesis. acs.orgacs.org
| Green Solvent/System | Key Findings | Relevant Peptide Syntheses | Citations |
| 2-Methyltetrahydrofuran (2-MeTHF) | Effective for coupling and Fmoc removal, often used with ethyl acetate for washing. | Aib-enkephalin pentapeptide | acs.org |
| Propylene Carbonate (PC) | Can replace DMF and DCM in both solution and solid-phase synthesis. | TFA·H-Leu-Ala-Phe-OH | rsc.orgresearchgate.net |
| Anisole/N-Octylpyrrolidone (NOP) | Good solubilization of Fmoc-amino acids and resin swelling. | Aib-enkephalin | tandfonline.com |
| γ-Valerolactone (GVL) | Suitable for coupling and Fmoc removal; good solubility of Fmoc-amino acids. | Aib-ACP decapeptide | acs.org |
Reagent Recycling and Waste Reduction Protocols
Beyond solvent replacement, green chemistry in SPPS also emphasizes the reduction of waste through reagent recycling. polypeptide.com Protocols have been developed to recycle key reagents, thereby reducing both cost and environmental impact. For example, a "ReGreen SPPS" method has been developed that utilizes inexpensive and recyclable solvents like ethyl acetate and dimethyl sulfoxide (B87167) (DMSO), along with the recyclable coupling agent ethyl (hydroxyimino)cyanoacetate (Oxyma). polypeptide.com
The use of tea bags for multiple parallel syntheses has been combined with reagent recycling, leading to a significant reduction in the consumption of DMF and the deprotection reagent, 4-methylpiperidine. mdpi.com In this system, the deprotection solution from the second step of a cycle is reused in the first step of the subsequent cycle, effectively halving the deprotection reagent usage. mdpi.com Similarly, the final two DMF washes after deprotection can be recycled for the initial washes of the next cycle. mdpi.com
Another innovative approach is the in situ Fmoc removal, where the deprotection agent is added directly to the coupling cocktail after the coupling reaction is complete. peptide.com This strategy eliminates the need for washing steps between coupling and deprotection, leading to a substantial reduction in solvent consumption—reportedly by as much as 75%. peptide.com
Development of Novel Reagents and Methodologies
The reactivity of Fmoc-L-phenylalanyl chloride, while advantageous for coupling, also presents challenges such as racemization and the formation of side products. nih.gov Consequently, a significant area of research focuses on developing new reagents and methodologies to improve the efficiency and fidelity of peptide synthesis.
The quality of the starting Fmoc-amino acid is paramount, and industrial processes have led to highly pure derivatives. nih.gov However, side reactions during the introduction of the Fmoc group, such as the formation of Fmoc-dipeptides when using Fmoc-chloride, remain a concern. nih.gov To circumvent this, methods involving the intermediate silylation of the amino acid have been proposed to prevent oligomerization. nih.gov
A variety of coupling reagents have been developed to be used in conjunction with or as alternatives to the acid chloride. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used with additives such as OxymaPure to suppress racemization and improve yields. peptide.com Phosphonium and aminium salt-based reagents (e.g., BOP, PyBOP, HBTU, HATU) have become popular for their high coupling efficiency, although they require a base which can sometimes promote racemization. google.com For particularly racemization-prone residues like histidine, specific protecting groups like the 4-methoxybenzyloxymethyl (MBom) group have been developed to maintain chiral integrity during coupling. nih.gov
The development of racemization-free coupling reagents is a major goal. For instance, DNPBS-protected amino acids have been shown to completely suppress α-carbon racemization during coupling when the appropriate coupling reagent is chosen. nih.gov
Computational Chemistry and Molecular Modeling in this compound Systems
Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of Fmoc-L-phenylalanyl systems at the molecular level. rsc.orgnih.govresearchgate.netrsc.org These methods provide insights into conformational preferences, self-assembly mechanisms, and intermolecular interactions that govern the properties of these molecules.
Molecular dynamics (MD) simulations are frequently employed to study the self-assembly of Fmoc-phenylalanine and its derivatives into nanostructures like hydrogels. researchgate.netrsc.orgdntb.gov.ua These simulations can reveal the crucial role of π-π stacking interactions between the fluorenyl groups and the phenyl rings, as well as hydrogen bonding, in stabilizing these assemblies. nih.govdntb.gov.ua For example, MD simulations have been used to investigate the self-assembly of Fmoc-conjugated dipeptides, showing how they form large clusters in aqueous solution. rsc.org
Computational studies can also elucidate the impact of subtle structural modifications. For instance, simulations have shown how the position of a single fluorine atom in difluorinated Fmoc-Phe derivatives can significantly alter their self-assembly properties and the morphology of the resulting nanostructures. nih.gov These computational insights are valuable for the rational design of new materials with tailored properties.
While direct computational studies on this compound are less common, the principles and methods applied to Fmoc-L-phenylalanine and its derivatives are directly relevant. Modeling the activation process and the subsequent coupling reaction can help in understanding the factors that influence reaction rates and the propensity for side reactions like racemization. nih.gov The parameterization of the Fmoc group for use in force fields like CHARMM has been a key development, enabling more accurate simulations of Fmoc-peptide systems. rsc.org
Broadening the Scope of Peptide and Small Molecule Synthesis
This compound and its derivatives are versatile reagents that are enabling the synthesis of an increasingly diverse range of peptides and small molecules with potential therapeutic applications.
The use of Fmoc-protected amino acids is central to the solid-phase synthesis of bioactive peptides, including those with complex structures or non-natural amino acids. researchgate.netnih.govunpatti.ac.idnih.gov For example, a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), has been synthesized in its Fmoc-protected form for use in photoaffinity labeling to identify peptide-protein interactions. nih.gov The synthesis of this complex amino acid relied on standard Fmoc chemistry. nih.gov
Fmoc-L-phenylalanine derivatives are also key components in the synthesis of peptidomimetics and heterocyclic compounds. For instance, Fmoc-4-(phenoxy)-L-phenylalanine is used to create peptides with enhanced stability and aromatic interactions. The synthesis of such derivatives often involves the protection of the amino group with Fmoc-Cl. Furthermore, this compound has been used in the synthesis of piperazinone-based peptidomimetics. researchgate.net
The ability to incorporate modified phenylalanine residues is crucial for developing new therapeutic agents. For example, Fmoc-protected phenylalanine derivatives with sulfonic acid groups can be used to enhance the solubility and stability of peptides. The synthesis of these building blocks typically involves the initial protection of L-phenylalanine with Fmoc-chloride.
The development of robust synthetic methods for these building blocks, often starting from the reaction of the amino acid with an activated Fmoc reagent like the chloride, is expanding the toolbox available to medicinal chemists and materials scientists. google.comacs.org
Q & A
Q. What are the key considerations for optimizing Fmoc-L-phenylalanyl chloride coupling efficiency in peptide synthesis?
- Methodological Answer : To maximize coupling efficiency, maintain pH > 7 to avoid protonation of free amines but avoid excessive alkalinity to prevent Fmoc deprotection. Use a 1:1 molar ratio of Fmoc-protected amino acid and coupling reagent (e.g., HOBt/EDC). Monitor reaction progress via HPLC, and adjust solvent polarity (e.g., DMF or dichloromethane) to enhance solubility of hydrophobic residues. Excess Fmoc-Cl should be minimized to reduce dipeptide byproduct formation .
Q. How can researchers purify Fmoc-protected phenylalanine derivatives after synthesis?
- Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradients). For analytical validation, use HPLC with UV detection (λ = 265–280 nm for Fmoc absorbance) and confirm structural integrity via ¹H-NMR (e.g., characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm). Recrystallization in acetonitrile/ether (4:1) can improve purity (>95%) .
Q. What common side reactions occur during this compound derivatization, and how are they mitigated?
- Methodological Answer : Common side reactions include:
- Dipeptide formation : Reduce Fmoc-Cl excess and lower reaction concentrations.
- Fmoc cleavage under basic conditions : Use mild bases (e.g., NaHCO₃) instead of strong bases like piperidine during coupling.
- Solvent-induced aggregation : Add chaotropic agents (e.g., urea) to improve solubility in aqueous-organic mixtures.
Monitor by TLC and quench unreacted Fmoc-Cl with aqueous sodium bisulfite .
Advanced Research Questions
Q. How does the hydrophobicity of Fmoc-dipeptides influence their self-assembly into hydrogels?
- Methodological Answer : Hydrophobicity (log P) determines gel stability and morphology. Fmoc-dipeptides with log P < 2.8 form weak gels prone to syneresis, while those with 2.8 < log P < 5.5 yield stable β-sheet-rich hydrogels. Use pH-triggered assembly (e.g., glucono-δ-lactone) to control gelation kinetics. Characterize via rheology (storage modulus G') and TEM to correlate nanostructure (e.g., π–π stacked nanocylinders) with mechanical properties .
Q. What analytical techniques resolve contradictions in reported Fmoc-L-phenylalanine purity values?
- Methodological Answer : Discrepancies in purity (e.g., 65% vs. >98%) arise from differing purification protocols. Cross-validate using:
- HPLC-MS : Quantify residual unprotected amino acids.
- Elemental analysis : Verify C/H/N ratios against theoretical values.
- Fluorescence assays : Detect Fmoc-specific emission (λ_ex = 265 nm, λ_em = 315 nm) to estimate protection efficiency.
Inconsistent NMR integration (e.g., residual solvent peaks) may require deuterated solvents for clarity .
Q. How do Fmoc protection strategies impact the crystallographic refinement of peptide structures?
- Methodological Answer : Fmoc groups introduce rigid aromatic moieties that improve electron density maps but may sterically hinder side-chain modeling. Use:
Q. What are the limitations of Fmoc-Cl in protecting hydroxyl groups for nucleoside functionalization?
- Methodological Answer : Fmoc-Cl is less efficient for hydroxyl protection compared to amines due to competing hydrolysis. Optimize by:
- Low-temperature reactions (0–4°C) to slow hydrolysis.
- Anhydrous conditions (e.g., THF with molecular sieves).
- Catalytic DMAP : Accelerate hydroxyl activation.
Post-reaction, confirm protection via MALDI-TOF MS and quantify unreacted hydroxyls using ³¹P-NMR for phosphoramidite intermediates .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and solvent systems based on residue hydrophobicity (e.g., Fmoc-Phe(4-Cl)-OH vs. Fmoc-Phe(4-N₃)-OH) .
- Advanced Characterization : Combine SAXS and FTIR to correlate β-sheet content with hydrogel elasticity .
- Data Validation : Cross-reference CAS registry numbers (e.g., 175453-08-4 for Fmoc-Phe(4-Cl)-OH) to ensure compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
